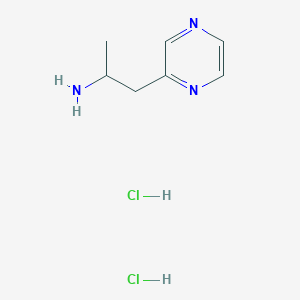
4-(4-ブロモフェニル)オキサン-4-カルボニトリル
概要
説明
4-(4-Bromophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.14 . and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile . The InChI code for this compound is 1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 .
科学的研究の応用
製薬研究
4-(4-ブロモフェニル)オキサン-4-カルボニトリル: は、製薬研究において潜在的な用途を持つ化合物です。これは、様々な医薬品合成におけるビルディングブロックとして使用できます。 その臭素原子は、新規医薬品化合物の開発によく用いられるパラジウム触媒カップリング反応によるさらなる官能基化に適しています .
有機合成
有機化学において、4-(4-ブロモフェニル)オキサン-4-カルボニトリルは、より複雑な有機分子の合成における中間体として役立ちます。 その構造は、求核置換反応などの反応を可能にし、様々な側鎖と官能基を導入することで、合成有機化合物の多様性を拡大できます .
材料科学
この化合物は、材料の性質を変える可能性のある新規ポリマーまたは小分子を作成する役割から、材料科学において有用です。 例えば、この化合物をポリマーに組み込むことで、電子機器やセンサー技術に役立つ、優れた熱安定性や特定の電子特性を持つ材料が得られます .
分析化学
4-(4-ブロモフェニル)オキサン-4-カルボニトリル: は、分析化学において標準物質または試薬として使用できます。 その明確な構造と特性は、検量線に使用したり、クロマトグラフィーや質量分析による分析において、他の物質を特定または定量するための参照化合物として使用したりするのに適しています .
生化学
生化学において、この化合物は、特にフェニル環またはニトリル基と反応する酵素を用いて、酵素と基質の相互作用を研究するために使用できます。 これは、酵素の作用機構を理解し、医薬品として使用できる酵素阻害剤を設計するのに役立ちます .
環境科学
4-(4-ブロモフェニル)オキサン-4-カルボニトリルとその誘導体の環境影響は、生分解性、毒性、および生態系への潜在的な蓄積を評価するために研究できます。 これは、様々な産業におけるこれらの化学物質の使用に関連する安全性と環境リスクを評価するために不可欠です .
Safety and Hazards
The safety data sheet for 4-(4-Bromophenyl)oxane-4-carbonitrile indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .
特性
IUPAC Name |
4-(4-bromophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDNPILAONHWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

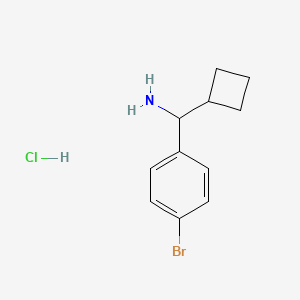
![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
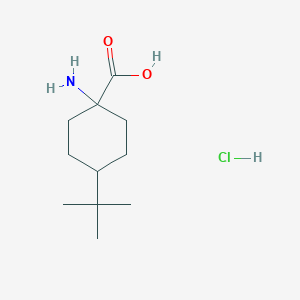
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
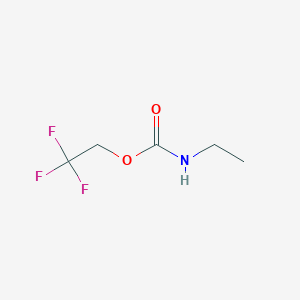
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)


![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

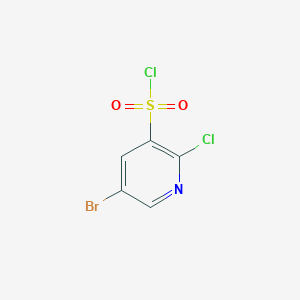
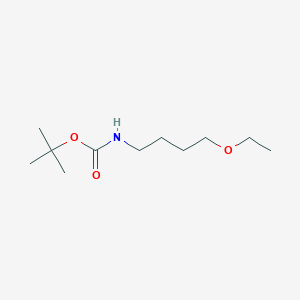
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)
